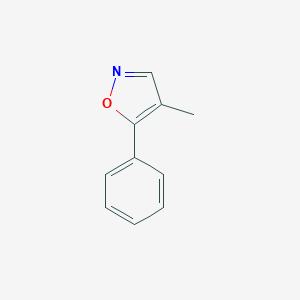

4-Methyl-5-phenylisoxazole

Descripción general

Descripción

4-Methyl-5-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenylisoxazole typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the reaction of terminal alkynes with n-Butyllithium followed by aldehydes, molecular iodine, and hydroxylamine . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride under moderate reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency. there is a growing interest in metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-5-phenylisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Heterocyclic Compounds:

4-Methyl-5-phenylisoxazole serves as an intermediate in the synthesis of various heterocyclic compounds. Its structural framework allows for modifications that lead to a diverse range of derivatives with potential applications in pharmaceuticals and materials science. The synthesis methods often involve metal-free routes to minimize environmental impact, utilizing catalysts such as copper or ruthenium for cycloaddition reactions .

Reactions:

The compound can undergo several chemical reactions, including:

- Oxidation: Using reagents like potassium permanganate or chromium trioxide.

- Reduction: Achieved with hydrazine hydrate or sodium borohydride.

- Substitution: Particularly at the carboxylic acid group, leading to various functional derivatives.

Biological Applications

Enzyme Inhibitors:

One significant application of this compound is in the development of enzyme inhibitors. For instance, research has shown that derivatives of this compound can inhibit Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB), which plays a role in the virulence of tuberculosis. The introduction of phenyl groups significantly enhances its inhibitory activity, demonstrating a marked reduction in IC50 values from >500 μM to as low as 0.4 μM with specific substitutions .

Anticancer and Anti-inflammatory Potential:

The compound has also been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit cyclooxygenase enzymes suggests a mechanism that could reduce inflammation and potentially aid in cancer treatment by targeting specific pathways involved in tumor progression.

Industrial Applications

Polymer Production:

In industrial settings, this compound is utilized in the production of advanced materials and polymers. Its chemical stability and reactivity make it suitable for creating functionalized polymers that can be used in various applications, from coatings to biomedical devices .

Case Study 1: MptpB Inhibitors

A study focused on the efficacy of new compounds derived from this compound demonstrated significant antibacterial activity against intracellular mycobacteria in macrophages. The compounds showed a dose-dependent reduction in bacterial burden, highlighting their potential for treating tuberculosis even without direct bactericidal activity. Notably, one compound exhibited a reduction in lung and spleen pathology compared to control groups, suggesting improved therapeutic outcomes .

Case Study 2: HDAC Inhibition

Another study explored the inhibitory effects of isoxazole derivatives on histone deacetylases (HDACs), which are crucial targets in cancer therapy. The derivatives exhibited varying degrees of inhibitory activity across different HDAC isoforms, with some compounds showing up to 70-fold lower IC50 values at specific isoforms compared to others. This highlights the potential of these compounds as novel anticancer agents through epigenetic modulation .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for heterocycles | Metal-free synthetic routes preferred |

| Biological Research | Enzyme inhibitors (e.g., MptpB) | Significant reduction in IC50 values |

| Medical Applications | Anti-inflammatory and anticancer agents | Mechanism involves cyclooxygenase inhibition |

| Industrial Use | Polymer production | Functionalized polymers for diverse uses |

Mecanismo De Acción

The mechanism of action of 4-Methyl-5-phenylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1), which is a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.

Comparación Con Compuestos Similares

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid

- 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole

- 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline

Comparison: 4-Methyl-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

4-Methyl-5-phenylisoxazole is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure that includes nitrogen and oxygen. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C10H9N

- Molar Mass : Approximately 159.19 g/mol

- Structure : The compound features a methyl group at the 4-position and a phenyl group at the 5-position of the isoxazole ring.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Research indicates that derivatives of isoxazole can selectively inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Anti-inflammatory Effects

Studies have shown that certain isoxazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been observed to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins involved in inflammation.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent studies have explored the anticancer potential of isoxazole derivatives. For example, compounds with structural similarities to this compound have shown promise in targeting mutant KRAS proteins, which are implicated in various cancers. These compounds were found to bind effectively and inhibit tumor cell proliferation .

Study on Mycobacterial Infection

A study focused on the efficacy of new isoxazole-based compounds against multidrug-resistant Mycobacterium tuberculosis (Mtb) highlighted the potential of these compounds in reducing intracellular mycobacterial burden in macrophages. The introduction of phenyl groups significantly enhanced the inhibitory activity against Mtb, with IC50 values decreasing from >500 μM to as low as 0.9 μM for optimized compounds .

Study on Inflammatory Response

In another investigation, derivatives of this compound were tested for their ability to modulate inflammatory responses in animal models. The results indicated a dose-dependent reduction in inflammation markers, supporting its therapeutic potential in inflammatory diseases .

Comparative Analysis

| Compound Name | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | >500 | Initial fragment showed poor inhibition |

| Optimized derivative (Compound 5) | Antimicrobial | 0.9 | Improved binding and selectivity |

| Isoxazole derivative targeting KRAS | Anticancer | <100 | Effective against KRAS-mutant cells |

| Isoxazole derivative (anti-inflammatory) | Anti-inflammatory | <50 | Significant reduction in inflammation markers |

Propiedades

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJQHYLLYUTCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.